molecular formula C14H12FN3S B7538813 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline

Numéro de catalogue B7538813
Poids moléculaire: 273.33 g/mol
Clé InChI: SQCXQUHJODDDJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline, also known as TAK-659, is a novel and potent inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor protein tyrosine kinase that is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. The inhibition of SYK has shown promising results in the treatment of several autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.

Mécanisme D'action

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline inhibits SYK by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. SYK is a key mediator of B cell receptor (BCR) signaling, and its inhibition leads to the suppression of BCR-mediated activation and proliferation of B cells. In addition, SYK is also involved in the signaling pathways of other immune cells, including T cells and mast cells, and its inhibition leads to the suppression of proinflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects
5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has been shown to have potent inhibitory effects on SYK-mediated signaling pathways in various immune cells. Inhibition of SYK leads to the suppression of BCR-mediated activation and proliferation of B cells, as well as the suppression of proinflammatory cytokine production and immune cell activation. 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has also been shown to inhibit the growth and survival of B cell lymphoma cells.

Avantages Et Limitations Des Expériences En Laboratoire

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has several advantages for lab experiments. It is a potent and selective inhibitor of SYK, and has shown promising results in preclinical models of autoimmune diseases and B cell lymphoma. However, there are also some limitations to its use. 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has a short half-life in vivo, which may limit its efficacy in clinical settings. In addition, the optimal dosing and administration schedule of 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline are still being investigated.

Orientations Futures

There are several future directions for the research on 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline. One area of focus is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in clinical settings. Another area of focus is the investigation of its potential use in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic effects. Finally, the identification of biomarkers that can predict response to 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline may enable the development of personalized treatment strategies for autoimmune diseases and B cell lymphoma.
Conclusion
In conclusion, 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline is a novel and potent inhibitor of SYK that has shown promising results in preclinical models of autoimmune diseases and B cell lymphoma. Its inhibition of SYK-mediated signaling pathways leads to the suppression of BCR-mediated activation and proliferation of B cells, as well as the suppression of proinflammatory cytokine production and immune cell activation. While there are still some limitations to its use, there are several future directions for research on 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline that may enable the development of more effective treatments for autoimmune diseases and B cell lymphoma.

Méthodes De Synthèse

The synthesis of 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline involves the reaction of 5-fluoro-8-hydroxyquinoline with 1-methylimidazole-2-thiol in the presence of a base and a coupling agent. The reaction proceeds via nucleophilic substitution of the hydroxyl group by the thiol group, followed by coupling with the imidazole ring. The final product is obtained by purification through column chromatography.

Applications De Recherche Scientifique

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in the inhibition of SYK-mediated signaling pathways. In a study conducted by Honigberg et al. (2010), 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline was shown to inhibit SYK phosphorylation in B cells and mast cells, and to suppress the production of proinflammatory cytokines in vitro. In a mouse model of rheumatoid arthritis, 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline was found to reduce joint inflammation and destruction, and to improve clinical symptoms (Honigberg et al., 2010). 5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline has also been shown to inhibit the growth and survival of B cell lymphoma cells in vitro and in vivo (Chen et al., 2017).

Propriétés

IUPAC Name

5-fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S/c1-18-8-7-17-14(18)19-9-10-4-5-12(15)11-3-2-6-16-13(10)11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCXQUHJODDDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=C3C(=C(C=C2)F)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.